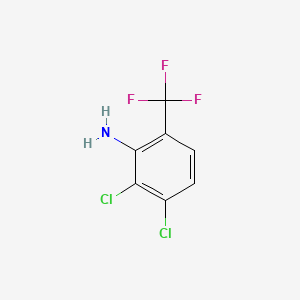

2,3-Dichloro-6-(trifluoromethyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,3-Dichloro-6-(trifluoromethyl)aniline is an organic compound with the molecular formula C7H4Cl2F3N. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with chlorine and trifluoromethyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dichloro-6-(trifluoromethyl)aniline typically involves the halogenation of p-chlorobenzotrifluoride followed by ammoniation. One common method starts with p-chlorobenzotrifluoride, which undergoes halogenation using chlorine gas in the presence of iron powder and ferric chloride as catalysts. The reaction is carried out at elevated temperatures to produce a mixture of chlorinated products. The desired this compound is then isolated through separation and purification processes .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. Additionally, the recovery and recycling of ammonia used in the ammoniation step are implemented to reduce waste and improve cost-effectiveness .

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dichloro-6-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (chlorine and trifluoromethyl) on the benzene ring.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Building Block for Complex Molecules

2,3-Dichloro-6-(trifluoromethyl)aniline serves as a versatile building block in the synthesis of more complex organic molecules. Its unique structure allows it to be utilized in the development of pharmaceuticals and agrochemicals. The trifluoromethyl group enhances the lipophilicity and biological activity of synthesized compounds, making it a valuable intermediate in drug design.

Synthetic Routes

The synthesis of this compound typically involves halogenation followed by ammoniation. For instance, starting from p-chlorobenzotrifluoride, chlorination is performed using chlorine gas in the presence of catalysts like iron powder. The resulting chlorinated products are then purified to isolate the desired compound.

| Synthetic Route | Step | Conditions |

|---|---|---|

| Halogenation | Chlorine gas + p-chlorobenzotrifluoride | Elevated temperature |

| Ammoniation | Ammonia + chlorinated product | Controlled pressure |

Biological Applications

Antimicrobial and Anticancer Properties

Research has indicated that this compound exhibits potential biological activities, particularly antimicrobial and anticancer effects. Studies have explored its interaction with various molecular targets in biological systems, suggesting that its electron-withdrawing groups may enhance its reactivity and binding affinity to enzymes or receptors involved in disease pathways.

Pharmaceutical Industry

Intermediate in Drug Synthesis

In the pharmaceutical sector, this compound is utilized as an intermediate in the synthesis of various therapeutic agents. Its incorporation into drug formulations can improve efficacy due to the enhanced pharmacokinetic properties imparted by the trifluoromethyl group . Notably, it has been involved in the synthesis of FDA-approved drugs that contain similar structural motifs .

Industrial Applications

Production of Dyes and Pigments

this compound is also employed in the production of dyes and pigments. Its chemical stability and reactivity make it suitable for creating vibrant colors used in textiles and coatings. The compound's properties allow for effective dyeing processes while maintaining environmental safety standards through optimized production methods .

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial effects of this compound against various bacterial strains. The results demonstrated significant inhibition of bacterial growth, indicating its potential as a lead compound for developing new antimicrobial agents.

Case Study 2: Drug Development

In a recent pharmaceutical study, researchers synthesized a series of compounds derived from this compound to evaluate their anticancer properties. The derivatives showed promising results in inhibiting cancer cell proliferation in vitro, highlighting the compound's utility in drug discovery initiatives.

Wirkmechanismus

The mechanism of action of 2,3-Dichloro-6-(trifluoromethyl)aniline depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of electron-withdrawing groups (chlorine and trifluoromethyl) can influence its reactivity and binding affinity to these targets. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2,4-Dichloro-6-(trifluoromethyl)aniline

- 2,6-Dichloro-4-(trifluoromethyl)aniline

- 2,6-Dibromo-4-(trifluoromethyl)aniline

Uniqueness

2,3-Dichloro-6-(trifluoromethyl)aniline is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry .

Biologische Aktivität

2,3-Dichloro-6-(trifluoromethyl)aniline (CAS Number: 1017777-92-2) is a halogenated aniline derivative that has garnered attention for its diverse biological activities. This compound is characterized by the presence of two chlorine atoms and a trifluoromethyl group attached to the benzene ring, which significantly influences its chemical reactivity and biological properties. This article provides a detailed examination of its biological activity, including synthesis methods, structure-activity relationships (SAR), and applications in various fields.

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C7H4Cl2F3N |

| Molecular Weight (g/mol) | 230.02 |

| Density | Not specified |

| Melting Point | Not specified |

| Solubility | Not specified |

Biological Activity

This compound exhibits significant biological activity, particularly in agricultural applications as a precursor for various pesticides. Its structural characteristics contribute to its efficacy against a range of pests and pathogens.

Antimicrobial Activity

Recent studies have highlighted its potential as an antimicrobial agent. For example, compounds with similar structures have shown promising results against both Gram-positive and Gram-negative bacteria. The trifluoromethyl group enhances lipophilicity, which may improve membrane penetration and bioactivity against microbial targets .

Insecticidal Properties

This compound is also noted for its role as an intermediate in the synthesis of insecticides such as pyrazole derivatives. Research indicates that it can be utilized to develop effective insecticides with reduced environmental impact due to its targeted action on specific pests .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be understood through SAR studies that evaluate how modifications to its structure affect its potency and efficacy. The presence of halogen substituents is critical; for instance:

- Chlorine Substituents : The position and number of chlorine atoms influence the compound's reactivity and biological activity. Studies show that introducing chlorine at specific positions can enhance antibacterial properties while maintaining metabolic stability .

- Trifluoromethyl Group : This group significantly increases the lipophilicity of the compound, facilitating better interaction with biological membranes and enhancing overall bioactivity .

Case Studies

- Insecticidal Efficacy : A study demonstrated that derivatives of this compound exhibited potent insecticidal activity against common agricultural pests. The results indicated that structural modifications could lead to improved efficacy compared to traditional insecticides.

- Antimicrobial Testing : In vitro assays revealed that this compound displayed significant antibacterial activity against multidrug-resistant strains of bacteria, suggesting its potential utility in developing new antibiotics .

Eigenschaften

IUPAC Name |

2,3-dichloro-6-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3N/c8-4-2-1-3(7(10,11)12)6(13)5(4)9/h1-2H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NESDKBLXQJESKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)N)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.